1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol
Description
The compound 1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol features a piperidin-4-ol scaffold linked to a 1,3-thiazole ring, which is further substituted with a 1-methylindole moiety at the 2-position. This hybrid structure combines the hydrogen-bonding capability of the hydroxylated piperidine with the aromatic and hydrophobic properties of the thiazole-indole system.
The compound’s design likely aims to optimize interactions with central nervous system (CNS) targets or enzymes, given the prevalence of piperidine and indole motifs in neuroactive molecules (e.g., dopamine receptor antagonists, kinase inhibitors) .
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20-15-5-3-2-4-12(15)10-16(20)17-19-14(11-24-17)18(23)21-8-6-13(22)7-9-21/h2-5,10-11,13,22H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDIVCJBIIVPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol is a heterocyclic organic molecule that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular structure of the compound includes an indole moiety linked to a thiazole ring and a piperidine backbone. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.
Antitumor Activity
Research indicates that compounds containing thiazole and indole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that thiazole derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A431 | 1.61 |
| 2 | HT29 | 1.98 |
| 3 | Jurkat | <0.5 |
The structure-activity relationship analysis revealed that substituents on the phenyl ring significantly influence the anticancer activity, with electron-donating groups enhancing efficacy .
Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. One study highlighted a series of thiazole derivatives that demonstrated significant protective effects in animal models of epilepsy, with some compounds achieving complete protection against seizures . The SAR studies indicated that modifications at specific positions on the thiazole ring could enhance anticonvulsant activity.
Antimicrobial Activity
The antimicrobial potential of related indole-thiazole compounds has been explored extensively. A recent study demonstrated that certain derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 50 |
| 2 | E. coli | 62.5 |
| 3 | C. albicans | 250 |
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results indicated that it significantly reduced proliferation in HT29 and A431 cells, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses .
Case Study 2: Anticonvulsant Properties
Another study investigated the anticonvulsant effects of a series of thiazole derivatives in a pentylenetetrazol (PTZ) model of seizures. The results showed that certain compounds not only reduced seizure frequency but also improved survival rates in treated animals .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Impact on Activity
Substituting the thiazole with benzofuran or benzothiophene (e.g., compounds 19–22 in ) reduces D2 receptor affinity, highlighting the importance of the thiazole’s electronic properties for binding .
Substituent Effects :
- Indole Substitution : Fluorination at the indole 6-position (Z3777013540) improves brain penetrance, while methoxy groups at the indole 3- or 4-position (compounds 6 and 7) enhance D2 selectivity . The target compound’s 1-methylindole may balance steric effects and metabolic stability.
- Piperidine N1-Substituents : Bulky groups like 4-octylphenethyl (RB-005) increase SK1 selectivity, whereas smaller arylalkyl chains (e.g., benzofuranmethyl in ) favor dopamine receptor binding .
Physicochemical Properties :
- Melting Points : Piperidin-4-ol derivatives with iodophenyl or bromophenyl groups (e.g., compound 19, mp 199–200°C) exhibit higher melting points than aliphatic analogs, suggesting stronger crystal packing .
- Synthetic Yields : Benzofuran-3-ylmethyl derivatives (compound 21, 22% yield) are harder to synthesize than benzothiophene analogs (compound 20, 69% yield), indicating steric challenges in indole-thiazole coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
